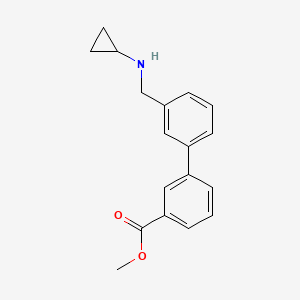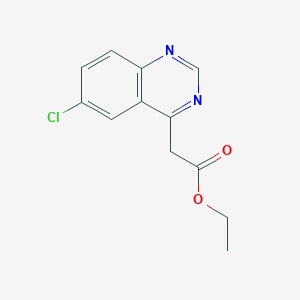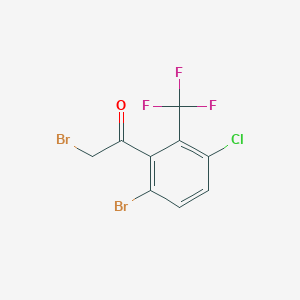![molecular formula C6H10O B13724379 Bicyclo[1.1.1]pentan-2-ylmethanol CAS No. 22287-41-8](/img/structure/B13724379.png)
Bicyclo[1.1.1]pentan-2-ylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[111]pentan-2-ylmethanol is a unique organic compound characterized by its bicyclic structure, which consists of two cyclopropane rings fused together
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.1]pentan-2-ylmethanol typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization at the bridgehead positions. One common method for constructing the bicyclo[1.1.1]pentane framework is through carbene insertion into the central bond of bicyclo[1.1.0]butane . Another approach involves radical or nucleophilic addition across a [1.1.1]propellane .
Industrial Production Methods
Industrial production of this compound is still in its nascent stages, with most methods being adapted from laboratory-scale syntheses. The scalability of these methods is a key area of ongoing research, with efforts focused on optimizing reaction conditions and improving yields.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[1.1.1]pentan-2-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. The unique structure of the bicyclo[1.1.1]pentane core allows for selective functionalization at specific positions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles under mild conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield bicyclo[1.1.1]pentan-2-one, while reduction can produce bicyclo[1.1.1]pentan-2-ylmethane .
Applications De Recherche Scientifique
Bicyclo[1.1.1]pentan-2-ylmethanol has found applications in various scientific research fields:
Mécanisme D'action
The mechanism by which bicyclo[1.1.1]pentan-2-ylmethanol exerts its effects is primarily related to its ability to act as a bioisostere, replacing traditional aromatic rings in drug molecules. This substitution can enhance the pharmacokinetic properties of the drug, such as solubility and metabolic stability . The molecular targets and pathways involved depend on the specific application and the nature of the derivative being studied.
Comparaison Avec Des Composés Similaires
Bicyclo[1.1.1]pentan-2-ylmethanol is often compared to other bicyclic compounds, such as cubanes and higher bicycloalkanes. Its unique structure provides distinct advantages, including increased three-dimensional character and saturation, which can improve the solubility and potency of drug molecules . Similar compounds include:
Cubane: Known for its high strain energy and unique geometry.
Bicyclo[2.2.2]octane: Another bicyclic compound with applications in materials science and drug design.
Bicyclo[1.1.0]butane: A precursor in the synthesis of bicyclo[1.1.1]pentane derivatives.
Propriétés
Numéro CAS |
22287-41-8 |
|---|---|
Formule moléculaire |
C6H10O |
Poids moléculaire |
98.14 g/mol |
Nom IUPAC |
2-bicyclo[1.1.1]pentanylmethanol |
InChI |
InChI=1S/C6H10O/c7-3-6-4-1-5(6)2-4/h4-7H,1-3H2 |
Clé InChI |
SXXUUQVEOZCNPY-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1C2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



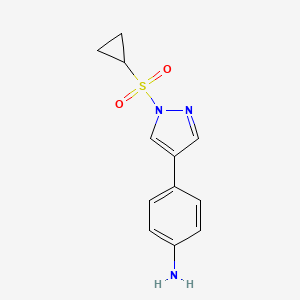
![N,N-Diethyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13724316.png)


![N-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidin-4-amine](/img/structure/B13724329.png)
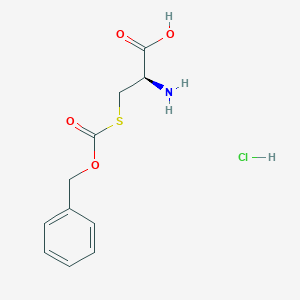
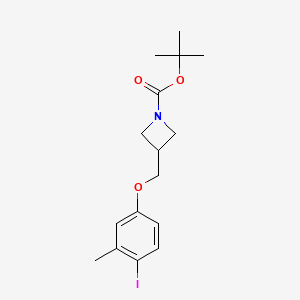
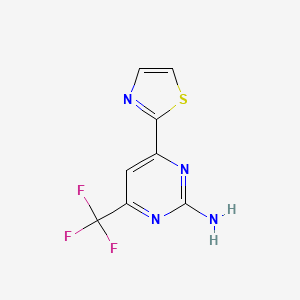
![disodium;4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate](/img/structure/B13724342.png)
